Cas no 99985-64-5 (propan-2-yl 2-(methylamino)benzoate)

Propan-2-yl 2-(methylamino)benzoate is a benzoate ester derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a methylamino group at the ortho position of the benzoate ring, which may influence its reactivity and binding properties. The isopropyl ester moiety enhances solubility in organic solvents, facilitating its use in synthetic processes. This compound could serve as an intermediate in the development of analgesics, local anesthetics, or other bioactive molecules due to its resemblance to known pharmacophores. Its stability under standard storage conditions and well-defined chemical properties make it a reliable candidate for research and industrial applications requiring precise functional group manipulation.
propan-2-yl 2-(methylamino)benzoate structure
99985-64-5 structure
Product Name:propan-2-yl 2-(methylamino)benzoate
CAS No:99985-64-5
MF:C11H15NO2
MW:193.242303133011
CID:1022987
PubChem ID:570886
Update Time:2025-06-13

propan-2-yl 2-(methylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-(methylamino)-, 1-methylethyl ester (9CI)
    • isopropyl 2-(methylamino)benzoate
    • propan-2-yl 2-(methylamino)benzoate
    • 99985-64-5
    • AKOS008947887
    • Z54849703
    • EN300-67557
    • Q63398239
    • iso-Propyl N-methyl anthranilate
    • DTXSID40341186
    • 2-(METHYLAMINO)-BENZOIC ACID ISOPROPYL ESTER
    • OBKVPPPSOAFJDS-UHFFFAOYSA-N
    • Isopropyl 2-(methylamino)benzoate #
    • CS-0257678
    • isopropyl N-methylanthranilate
    • Isopropyl2-(methylamino)benzoate
    • G37275
    • DB-334331
    • Inchi: 1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3
    • InChI Key: OBKVPPPSOAFJDS-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1NC)=O)C(C)C

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

propan-2-yl 2-(methylamino)benzoate Pricemore >>

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Additional information on propan-2-yl 2-(methylamino)benzoate

Recent Advances in the Study of Propan-2-yl 2-(methylamino)benzoate (CAS: 99985-64-5): A Comprehensive Research Brief

Propan-2-yl 2-(methylamino)benzoate (CAS: 99985-64-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.

One of the key areas of investigation has been the compound's role in the synthesis of local anesthetics and analgesic agents. Propan-2-yl 2-(methylamino)benzoate shares structural similarities with known anesthetic compounds, such as procaine and lidocaine, which has prompted researchers to explore its efficacy and safety profile. Recent in vitro and in vivo studies have demonstrated that this compound exhibits promising local anesthetic properties, with a mechanism of action involving the inhibition of voltage-gated sodium channels in neuronal cells.

In addition to its anesthetic potential, propan-2-yl 2-(methylamino)benzoate has been investigated for its anti-inflammatory and antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory activity in murine models, potentially through the modulation of cyclooxygenase (COX) pathways. Furthermore, preliminary findings suggest that certain analogs of propan-2-yl 2-(methylamino)benzoate may possess broad-spectrum antimicrobial activity, making them candidates for further development as novel antibiotics.

The pharmacokinetic and toxicological profiles of propan-2-yl 2-(methylamino)benzoate have also been a focus of recent research. Studies have indicated that the compound is metabolized primarily in the liver, with a relatively short half-life in plasma. While initial toxicity assessments have shown a favorable safety profile at therapeutic doses, further studies are needed to evaluate long-term effects and potential drug-drug interactions. Researchers have also explored various formulation strategies to enhance the bioavailability and stability of this compound, including the development of nanoparticle-based delivery systems.

Looking ahead, the potential applications of propan-2-yl 2-(methylamino)benzoate extend beyond its current uses. Ongoing research is investigating its role in targeted drug delivery systems, particularly for pain management and inflammatory conditions. Additionally, computational modeling and structure-activity relationship (SAR) studies are being employed to design more potent and selective derivatives of this compound. These efforts are expected to yield new insights into the therapeutic potential of propan-2-yl 2-(methylamino)benzoate and its derivatives in the coming years.

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